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For Researchers, Scientists, and Drug Development Professionals

Introduction
AZ 11645373 is a potent and selective antagonist of the human P2X7 receptor (P2X7R), an

ATP-gated ion channel.[1][2][3][4][5] It functions as a non-competitive, allosteric modulator,

binding to a site distinct from the ATP binding pocket.[6][7][8] This compound is a valuable tool

for studying the physiological and pathological roles of the P2X7 receptor, which is implicated

in inflammatory processes, immune responses, and neurodegenerative diseases.[2][9] AZ
11645373 exhibits high potency for the human P2X7 receptor, with significantly lower efficacy

for the rat ortholog, making it particularly suitable for studies involving human cells or cell lines.

[2][5]
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Parameter Cell Line Assay Value Reference

KB

HEK293

(expressing

hP2X7R)

Inhibition of

membrane

currents, calcium

influx, and YO-

PRO-1 uptake

5 - 20 nM [1][2]

KB THP-1

Inhibition of ATP-

evoked IL-1β

release

92 nM [2][4]

IC50 THP-1

Inhibition of ATP-

evoked IL-1β

release

90 nM [1][4][5]

IC50

HEK293

(expressing

hP2X7R)

Inhibition of

BzATP-mediated

calcium influx

15 nM [3]

IC50 (R-

enantiomer)

HEK293

(expressing

hP2X7R)

Inhibition of

P2X7
32.9 nM [9]

IC50 (S-

enantiomer)

HEK293

(expressing

hP2X7R)

Inhibition of

P2X7
1340 nM [9]

Signaling Pathway
The P2X7 receptor is an ATP-gated ion channel that, upon activation, allows the influx of Na+

and Ca2+. This initial activation can lead to downstream events including the opening of a

larger, non-selective pore, and the activation of the NLRP3 inflammasome, culminating in the

release of pro-inflammatory cytokines such as IL-1β. AZ 11645373 acts as an allosteric

antagonist, preventing the conformational changes required for channel opening.
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Caption: P2X7 receptor signaling and inhibition by AZ 11645373.

Experimental Protocols
Inhibition of IL-1β Release from THP-1 Monocytes
This protocol details the methodology to assess the inhibitory effect of AZ 11645373 on ATP-

induced IL-1β release from lipopolysaccharide (LPS)-primed THP-1 human monocytes.

Materials:

THP-1 cells
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RPMI 1640 medium

Fetal Calf Serum (FCS)

L-glutamine

Phorbol myristate acetate (PMA)

Lipopolysaccharide (LPS)

AZ 11645373

ATP

Human IL-1β ELISA kit

24-well plates

Procedure:

Cell Culture: Maintain THP-1 monocytes in RPMI 1640 medium supplemented with 10%

FCS and 2 mM L-glutamine at 37°C in a humidified 5% CO2 incubator.

Cell Plating and Differentiation: Plate THP-1 cells in 24-well plates at a density of 6 x 105

cells/ml. Add PMA to a final concentration of 0.5 µM and incubate for 30 minutes to induce

differentiation into macrophage-like cells.

LPS Priming: After 30 minutes, carefully remove the medium and replace it with serum-free

medium containing 100 ng/ml LPS. For the experimental groups, add varying concentrations

of AZ 11645373 to the medium. Incubate the cells for 4 hours.

ATP Stimulation: Remove the LPS-containing medium and replace it with 200 µl of fresh

medium containing 3 mM ATP. For the antagonist-treated wells, include the corresponding

concentration of AZ 11645373. Incubate for 30 minutes.

Supernatant Collection: Following the incubation, collect the cell supernatants.
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ELISA: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA

kit, following the manufacturer's instructions.

Data Analysis: Determine the concentration-dependent inhibition of IL-1β release by AZ
11645373 and calculate the IC50 or KB value.

Cell Preparation

Treatment

Analysis

Plate THP-1 cells
(6x10^5 cells/ml)

Add PMA (0.5 µM)
30 min

Prime with LPS (100 ng/ml)
+/- AZ 11645373

4 hours

Stimulate with ATP (3 mM)
+/- AZ 11645373

30 min

Collect Supernatants

Measure IL-1β by ELISA

Data Analysis
(IC50/KB calculation)
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Caption: Experimental workflow for IL-1β release assay.

Assessment of P2X7R-Mediated Calcium Influx in
HEK293 Cells
This protocol describes the measurement of intracellular calcium concentration changes in

HEK293 cells stably expressing the human P2X7 receptor, following agonist stimulation in the

presence or absence of AZ 11645373.

Materials:

HEK293 cells stably expressing human P2X7R

DMEM:F12 medium

Fetal Calf Serum (FCS)

L-glutamine

Fluo-4 AM

ATP or BzATP (P2X7R agonist)

AZ 11645373

Plate reader with fluorescence detection or flow cytometer

Procedure:

Cell Culture: Grow HEK293-hP2X7R cells in DMEM:F12 medium supplemented with 10%

FCS and 2 mM L-glutamine at 37°C in a humidified 5% CO2 incubator.

Cell Plating: Seed the cells in a suitable format for the detection method (e.g., 96-well black-

walled, clear-bottom plates for a plate reader).
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM,

according to the manufacturer's protocol. This typically involves incubating the cells with the

dye for a specific period.

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of AZ
11645373 for 15 minutes before agonist addition.

Agonist Stimulation: Add a P2X7R agonist, such as ATP or BzATP (e.g., 100 µM BzATP), to

stimulate the receptor.

Fluorescence Measurement: Immediately measure the change in fluorescence intensity

using a plate reader or flow cytometer. The increase in fluorescence corresponds to the

influx of intracellular calcium.

Data Analysis: Analyze the fluorescence data to determine the inhibitory effect of AZ
11645373 on agonist-induced calcium influx and calculate the IC50 value.
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Pre-incubate with AZ 11645373
(15 min)

Stimulate with BzATP (100 µM)
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Caption: Workflow for P2X7R-mediated calcium influx assay.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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